

B026 Application Notes and Protocols for In Vivo Mouse Models

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Introduction

B026 is a highly potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, and their dysregulation is implicated in various diseases, including cancer. **B026** exerts its effects by inhibiting the acetyltransferase activity of p300/CBP, leading to a downstream modulation of gene expression. Notably, **B026** has been shown to suppress the expression of key oncogenes, such as MYC, making it a valuable tool for preclinical cancer research.[1][2][3] These application notes provide detailed protocols for the in vivo administration of **B026** in mouse models, based on available preclinical data.

Data Presentation

The following table summarizes the quantitative data for **B026** dosage and efficacy in a well-established in vivo mouse model.

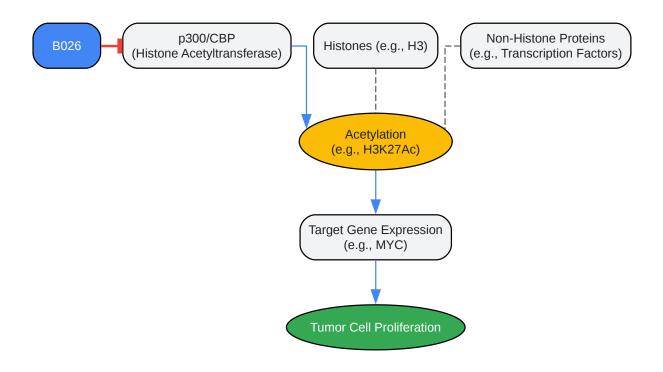


Parameter	Value	Source
Compound	B026	[1]
Animal Model	Balb/c female mice	[1]
Tumor Model	Not explicitly stated, but implied to be a xenograft model	
Route of Administration	Oral (p.o.)	[1]
Dosage Range	50-100 mg/kg	[1]
Dosing Schedule	Daily for 28 days	[1]
Vehicle	Not explicitly stated for B026. A common vehicle for similar poorly soluble compounds administered orally is 0.5% methylcellulose, potentially with a small percentage of DMSO.	[4][5]
Efficacy	50 mg/kg: 75.0% Tumor Growth Inhibition (TGI)	[1]
100 mg/kg: 85.7% Tumor Growth Inhibition (TGI)	[1]	

Signaling Pathway

B026 inhibits the histone acetyltransferase (HAT) activity of p300 and CBP. This inhibition prevents the acetylation of histone proteins, particularly at lysine 27 of histone H3 (H3K27Ac), a mark associated with active gene transcription. Additionally, p300/CBP can acetylate non-histone proteins, including various transcription factors. By inhibiting p300/CBP, **B026** leads to a decrease in the expression of downstream target genes, a key example being the MYC oncogene. The following diagram illustrates this simplified signaling pathway.





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B026 inhibits p300/CBP, leading to reduced gene expression and cell proliferation.

Experimental ProtocolsPreparation of **B026** Formulation for Oral Gavage

This protocol describes the preparation of a **B026** suspension in a vehicle commonly used for oral administration of hydrophobic compounds in mice. A pilot study to assess the tolerability of the vehicle and the final formulation in a small cohort of animals is recommended.

Materials:

- B026 powder
- Methylcellulose (viscosity of ~400 cP is commonly used)
- Sterile, deionized water
- Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
- Sterile beakers and graduated cylinders



- Magnetic stirrer and stir bar
- Weighing scale
- Spatula
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes

Vehicle Preparation (0.5% Methylcellulose in Water):

- Heat approximately one-third of the total required volume of sterile water to 60-80°C.
- While stirring vigorously with a magnetic stirrer, slowly add the calculated amount of methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water. This initial heating helps to wet and disperse the powder.
- Continue stirring until a uniform, milky suspension is formed.
- Remove the beaker from the heat and add the remaining two-thirds of the cold sterile water.
- Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous.
 This may take several hours or can be left stirring overnight at 4°C.
- Store the prepared 0.5% methylcellulose vehicle at 4°C.

B026 Suspension Preparation:

- Calculate the total amount of B026 required for the entire study, including a small overage.
- On the day of dosing, weigh the required amount of **B026** powder for the desired concentration (e.g., for a 10 mg/mL suspension to dose at 100 mg/kg in a 20g mouse, the volume would be 0.2 mL).
- Option 1 (Direct Suspension): If B026 can be directly suspended, place the powder in a sterile tube. Add a small amount of the 0.5% methylcellulose vehicle and vortex to create a



paste. Gradually add the remaining vehicle while vortexing to achieve the final desired concentration.

- Option 2 (with DMSO): For compounds with poor wettability, B026 can be initially dissolved in a minimal amount of DMSO. Ensure the final concentration of DMSO in the dosing formulation is low (ideally ≤5%) to minimize toxicity. Add the B026-DMSO solution to the 0.5% methylcellulose vehicle and vortex vigorously to form a uniform suspension.
- Visually inspect the suspension for homogeneity before each administration. If necessary, sonicate briefly to break up any aggregates.
- Prepare the **B026** formulation fresh daily.

In Vivo Administration Protocol

This protocol is based on the study by Yang et al., 2020.[1]

Animal Model:

• Balb/c female mice are a suitable strain.[1] Animals should be acclimated for at least one week before the start of the experiment.

Experimental Workflow:



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Workflow for in vivo efficacy study of **B026** in a mouse tumor model.

Procedure:



- Tumor Implantation: If using a xenograft model, subcutaneously implant tumor cells into the flank of the mice.
- Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle control, 50 mg/kg B026, 100 mg/kg B026).

Administration:

- Administer the prepared B026 suspension or vehicle control via oral gavage once daily.
- The volume of administration is typically 10 mL/kg body weight. For a 20g mouse, this would be 0.2 mL.
- Gently restrain the mouse and insert the gavage needle into the esophagus. Administer the formulation slowly and carefully to avoid accidental entry into the trachea.

Monitoring:

- Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Observe the animals daily for any signs of toxicity or adverse effects.

• Endpoint:

- At the end of the 28-day treatment period, euthanize the mice.
- Excise the tumors and measure their final weight.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols and dosages are based on published preclinical data and may require optimization for specific experimental conditions, animal models, and tumor types. It is the responsibility of



the researcher to ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

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